molecular formula C7H10OS B100783 3-(Thiophen-2-yl)propan-1-ol CAS No. 19498-72-7

3-(Thiophen-2-yl)propan-1-ol

Cat. No.: B100783
CAS No.: 19498-72-7
M. Wt: 142.22 g/mol
InChI Key: BQFZLZCBCSKUPL-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10OS It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Thiophen-2-yl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(Thiophen-2-yl)propanal using sodium borohydride (NaBH4) in a suitable solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Another method involves the Grignard reaction, where 2-thienylmagnesium bromide reacts with propanal to form this compound. This reaction requires anhydrous conditions and is usually performed in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 3-(Thiophen-2-yl)propanal or further to 3-(Thiophen-2-yl)propanoic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 3-(Thiophen-2-yl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3-(Thiophen-2-yl)propyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.

Major Products

    Oxidation: 3-(Thiophen-2-yl)propanal, 3-(Thiophen-2-yl)propanoic acid.

    Reduction: 3-(Thiophen-2-yl)propan-1-amine.

    Substitution: 3-(Thiophen-2-yl)propyl chloride.

Scientific Research Applications

3-(Thiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

3-(Thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:

    3-(Thiophen-2-yl)propanal: This compound is an aldehyde and can be oxidized to form 3-(Thiophen-2-yl)propanoic acid or reduced to form this compound.

    3-(Thiophen-2-yl)propanoic acid: This compound is a carboxylic acid and can be synthesized from this compound through oxidation.

    3-(Thiophen-2-yl)propan-1-amine: This compound is an amine and can be synthesized from this compound through reduction.

The uniqueness of this compound lies in its versatile reactivity, allowing it to be transformed into various functionalized derivatives, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFZLZCBCSKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518512
Record name 3-(Thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19498-72-7
Record name 2-Thiophenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19498-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Thiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(2-thienyl)propionic acid (5.0 g, 32.0 mmol) in tetrahydrofuran (20 ml) at 0° C. was added 1 M borane tetrahydrofuran complex (33.5 ml, 33.5 mmol) dropwise over 30 minutes. The reaction mixture was then stirred for 18 h whilst warming to room temperature. The temperature was then reduced to 0° C. and water (20 ml) was added to quench the reaction. The solution was then basified with potassium carbonate, the layers separated and the aqueous layer washed with diethyl ether. The combined organic layers were washed with brine, dried and concentrated to yield the title compound (4.71 g) as an oil. DCI MS m/z 142 [M+H]+.
Quantity
5 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Borane methylsulfide complex (6.4 mL, 12.8 mmol) was added to a solution of 3-(2-thienyl)propanoic acid (1.0 g, 6.4 mmol) in THF (18 mL) at 0° C. The reaction mixture was stirred at 0° C. for 2 hours and at room temperature for 3 additional hours. After cooling down to 0° C., the reaction was quenched by addition of a saturated solution of potassium carbonate (5 mL). The aqueous layer was separated and extracted with ethyl acetate (2×15 mL) and diethyl ether (2×15 mL). The combined organic phases were dried over sodium sulfate, filtered and concentrated to dryness. The title compound was obtained as a colorless oil (1.0 g, 100%).
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1 g
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18 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

A solution of borane tetrahydrofuran complex (13.03 ml, 13.03 mmol) was added to THF (29.6 ml). 3-(thiophen-2-yl)propanoic acid (0.100 g, 0.640 mmol) was dissolved in THF (5 mL) and added slowly to the reaction. The solution was stirred overnight. Methanol was added and then the solution was rotovapped. More methanol was added and the solution was rotovapped. This was repeated once. The solution was passed through a pad of silica gel eluting with ether and then ethyl acetate and then rotovapped to give 3-(thiophen-2-yl)propan-1-ol (0.820 g, 5.77 mmol, 97% yield) as a light yellow oil: 1H NMR (400 MHz, CDCl3). δ ppm 7.12 (m, 1H), 6.92 (dd, 1H), 6.81 (m, 1H), 3.71 (t, 1H), 2.95 (t, 1H), 2.02-1.87 (m, 1H)
Quantity
0.1 g
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5 mL
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29.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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